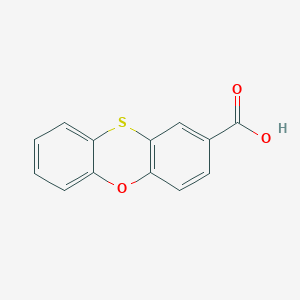

Phenoxathiine-2-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

6694-79-7 |

|---|---|

Molecular Formula |

C13H8O3S |

Molecular Weight |

244.27 g/mol |

IUPAC Name |

phenoxathiine-2-carboxylic acid |

InChI |

InChI=1S/C13H8O3S/c14-13(15)8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)16-10/h1-7H,(H,14,15) |

InChI Key |

WFQWCLKNTPDVJP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Phenoxathiine 2 Carboxylic Acid

Strategies for the Construction of the Phenoxathiine Ring System

The formation of the tricyclic phenoxathiine structure is the foundational step in the synthesis of its derivatives. Key strategies involve the formation of the central 1,4-oxathiin (B13834599) ring through intramolecular cyclization reactions or electrophilic substitution followed by ring closure.

Intramolecular Cyclization Reactions in Phenoxathiine Synthesis

Intramolecular cyclization is a powerful strategy for the synthesis of the phenoxathiine ring system. These reactions typically involve the formation of a carbon-oxygen or carbon-sulfur bond to close the central ring. One common approach is the copper-mediated Ullmann-type C-O bond forming cyclization. In this method, a pre-functionalized diphenyl ether containing a thiol group, or a diphenyl sulfide (B99878) with a hydroxyl group, can be cyclized. For instance, the cyclization of a 2-mercaptophenoxy derivative can yield the phenoxathiine core.

Another approach involves the reaction of phenols bearing a neighboring electrophilic moiety. For example, the reaction of a phenol (B47542) with a thiosulfonate group can lead to the formation of the phenoxathiine ring through cyclization following an initial reaction with an aryne. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, also presents a potential, though less commonly cited, route for the formation of the phenoxathiine skeleton from appropriately substituted diaryl ethers or sulfides. wikipedia.orgchempedia.infomdpi.com

| Starting Material Type | Reaction Type | Key Reagents/Catalysts | Product | Ref. |

| 2-Mercaptophenoxy derivative | Ullmann Condensation | Copper catalyst | Phenoxathiine | wikipedia.orgorganic-chemistry.orgnih.govmdpi.comresearchgate.net |

| Phenol with ortho-thiosulfonate | Aryne Cyclization | Aryne precursor (e.g., from 2-(trimethylsilyl)aryl triflate) | Phenoxathiine | |

| Substituted Diaryl Ether/Sulfide | Smiles Rearrangement | Strong base | Phenoxathiine derivative | wikipedia.orgchempedia.infomdpi.comnih.govyoutube.com |

Table 1: Representative Intramolecular Cyclization Strategies for Phenoxathiine Synthesis

Electrophilic Substitution and Ring Closure Approaches to Phenoxathiine Formation

Electrophilic substitution reactions provide an alternative pathway to construct the phenoxathiine ring system. This typically involves the reaction of a diphenyl ether with a sulfur-containing electrophile, or a diphenyl sulfide with an oxygen-containing electrophile, followed by a ring-closing step. For example, the reaction of diphenyl ether with sulfur dichloride or thionyl chloride in the presence of a Lewis acid can lead to the formation of phenoxathiine through electrophilic thionation followed by cyclization.

Conversely, starting with diphenyl sulfide, an oxidation reaction can introduce a hydroxyl group, which can then undergo an acid-catalyzed intramolecular electrophilic attack on the adjacent aromatic ring to form the ether linkage of the phenoxathiine system. The regioselectivity of these reactions is governed by the directing effects of the existing ether or sulfide linkage and any other substituents on the aromatic rings. researchgate.net

Direct Synthesis Approaches to Phenoxathiine-2-carboxylic acid

While the general construction of the phenoxathiine ring is established, the direct synthesis of this compound presents a more specific challenge. This requires either the use of a starting material already containing the carboxylic acid moiety or the introduction of this group during the synthetic sequence.

Carboxylation Reactions Involving Organometallic Intermediates

A plausible and powerful method for the direct introduction of a carboxylic acid group onto the phenoxathiine scaffold is through the use of organometallic intermediates. This strategy involves the deprotonation of the phenoxathiine ring at a specific position using a strong base, typically an organolithium reagent like n-butyllithium, to form a highly reactive aryllithium species. Subsequent reaction of this intermediate with carbon dioxide (CO2), often introduced as a gas or as solid dry ice, followed by an acidic workup, yields the corresponding carboxylic acid.

The regioselectivity of the initial lithiation is crucial. For unsubstituted phenoxathiine, the electronic effects of the sulfur and oxygen heteroatoms, as well as the potential for coordination, would influence the site of deprotonation. The presence of a directing metalation group (DMG) could be employed to achieve high regioselectivity. uwindsor.cawikipedia.orgorganic-chemistry.orgunblog.frchem-station.com For instance, if a suitable directing group were present at the 1- or 3-position, lithiation would be directed to the 2-position.

| Organometallic Reagent | Carboxylating Agent | General Reaction |

| Aryllithium (from Phenoxathiine + n-BuLi) | Carbon Dioxide (CO2) | Nucleophilic addition to CO2 |

| Aryl Grignard Reagent | Carbon Dioxide (CO2) | Nucleophilic addition to CO2 |

Table 2: Hypothetical Carboxylation of Phenoxathiine via Organometallic Intermediates

Novel Cyclization and Functionalization Pathways Towards this compound

The development of novel synthetic methods that combine ring formation with functionalization in a single or tandem process is a continuous goal in organic synthesis. For this compound, this could involve the cyclization of precursors that already contain the carboxylic acid or a suitable precursor group. For example, a reaction between a 2-mercaptophenol (B73258) and a 4-halobenzoic acid derivative under conditions that promote both C-S and C-O bond formation in a tandem fashion could potentially lead to the target molecule. While specific examples for this compound are not prevalent in the literature, the development of such convergent strategies remains an active area of research. nih.gov

Regioselective Functionalization and Derivatization Strategies for this compound

Once this compound is synthesized, it can serve as a versatile platform for further chemical modifications. These can be broadly categorized into reactions involving the carboxylic acid group and reactions on the aromatic rings of the phenoxathiine core.

The carboxylic acid group can be readily converted into a variety of other functional groups. Standard organic transformations can be employed to synthesize esters, amides, acyl chlorides, and other derivatives. nih.govnih.govnih.gov For example, reaction with an alcohol in the presence of an acid catalyst or a coupling agent will yield the corresponding ester. Similarly, amides can be prepared by activating the carboxylic acid (e.g., forming the acyl chloride) and then reacting it with an amine.

Electrophilic aromatic substitution on the phenoxathiine ring of this compound would be directed by the existing substituents. The carboxylic acid group is a deactivating, meta-directing group. However, the sulfur and oxygen heteroatoms are activating, ortho-, para-directing groups. The interplay of these electronic effects would determine the position of further substitution. Nitration, halogenation, and Friedel-Crafts reactions could potentially be used to introduce additional functional groups onto the aromatic rings, with the regiochemical outcome depending on the specific reaction conditions and the relative directing strengths of the substituents.

| Functional Group | Reagents and Conditions | Product |

| Ester | Alcohol, Acid catalyst (e.g., H2SO4) or Coupling agent (e.g., DCC) | Phenoxathiine-2-carboxylate ester |

| Amide | Thionyl chloride (to form acyl chloride), then Amine | Phenoxathiine-2-carboxamide |

| Acyl Halide | Thionyl chloride or Oxalyl chloride | Phenoxathiine-2-carbonyl halide |

| Alcohol (reduction) | Lithium aluminum hydride (LiAlH4) | (Phenoxathiin-2-yl)methanol |

Table 3: Representative Derivatization Reactions of the Carboxylic Acid Group

Selective Introduction of Functional Groups at Position 2 of the Phenoxathiine Scaffold

The construction of the phenoxathiine ring system with specific substitution patterns, such as a functional group at the C-2 position, often relies on classical condensation and rearrangement reactions. While direct synthesis of this compound is not commonly reported, several methods can be employed to introduce precursors that are readily converted to the desired carboxylic acid.

Key synthetic strategies include:

Ullmann Condensation: This copper-catalyzed reaction is a foundational method for forming diaryl ethers and thioethers. wikipedia.orgorganic-chemistry.orgmdpi.com A potential route to a 2-substituted phenoxathiine could involve the intramolecular Ullmann condensation of a suitably substituted diphenyl ether or diphenyl sulfide. More commonly, an intermolecular reaction between a substituted halobenzene and a substituted phenol or thiophenol is used to construct a precursor which can then be cyclized. wikipedia.orgmdpi.comnih.govgoogle.com The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 200°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.orgnih.gov

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be used to form the phenoxathiine ring system. wikipedia.orgsynarchive.com This reaction involves the rearrangement of a precursor, such as a substituted 2-nitrodiphenylsulfide, where a nucleophile on one aromatic ring displaces a leaving group on the other. google.comresearchgate.net The arene undergoing substitution typically requires activation by an electron-withdrawing group, often a nitro group, positioned ortho to the leaving group. wikipedia.org A variation, the Truce-Smiles rearrangement, can proceed without this activation if a sufficiently strong nucleophile, like an organolithium reagent, is used. wikipedia.org Visible-light-mediated radical Smiles rearrangements have also been developed, offering milder reaction conditions. nih.govyoutube.com

Aryne Chemistry: The reaction of in-situ generated arynes with thiosulfonates presents a modern, transition-metal-free method for synthesizing phenoxathiine derivatives. researchgate.net In this approach, an aryne, typically generated from a 2-(trimethylsilyl)aryl triflate, reacts with a phenol bearing a thiosulfonate group at the ortho position, leading to cyclization and formation of the phenoxathiine ring. researchgate.net

These methods typically install functional groups like cyano or acylamido groups at the 2-position. google.com These precursor groups can then be converted to the carboxylic acid through standard chemical transformations, such as hydrolysis.

Table 1: Overview of Synthetic Methodologies for Substituted Phenoxathiine Scaffolds

| Methodology | Description | Key Features & Conditions | Potential Precursor for C-2 Carboxylic Acid |

| Ullmann Condensation | Copper-promoted coupling of aryl halides with phenols or thiophenols to form diaryl ethers or thioethers, followed by cyclization. wikipedia.orgorganic-chemistry.org | High temperatures (>200°C), polar solvents (e.g., DMF, NMP), stoichiometric copper. wikipedia.org Modern methods use catalytic copper with ligands. mdpi.com | Introduction of a cyano or nitro group at the desired position on one of the aromatic precursors. |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. wikipedia.orgsynarchive.com | Requires an electron-withdrawing group ortho to the leaving group. wikipedia.org Can be base-catalyzed or photochemically-mediated. nih.govyoutube.com | Synthesis of a 2-acylamido-substituted phenothiazine (B1677639) analogue, which can be adapted for phenoxathiines. google.comresearchgate.net |

| Aryne Reaction | Reaction of an in-situ generated aryne with a substituted phenol containing a thiosulfonate group. researchgate.net | Transition-metal-free, mild conditions, uses aryne precursors like 2-(trimethylsilyl)aryl triflates. researchgate.net | The carboxylic acid or an ester thereof could potentially be present on the aryne precursor or the phenol reactant. |

Directed C-H Functionalization Methodologies

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials, thus improving step- and atom-economy. thieme-connect.com This approach involves the activation of a typically unreactive C-H bond and its conversion into a C-C or C-heteroatom bond, often guided by a directing group present on the substrate. chemrxiv.org

While specific examples of directed C-H functionalization applied to this compound are not extensively documented, the principles can be extrapolated from work on other heterocyclic systems. beilstein-journals.orgmdpi.com For the phenoxathiine scaffold, several directing groups could potentially be exploited:

The Carboxylate Group: The carboxylic acid moiety itself can act as a directing group. For instance, iridium-catalyzed C-H amination has been shown to be directed by a carboxylate group on complex molecules. chemrxiv.org

The Heteroatoms: The endocyclic sulfur and oxygen atoms could potentially direct metallation to the ortho positions (C1, C4, C6, C9). However, achieving selectivity for the C2 position via this method would be challenging without further substitution.

Transition-metal-catalyzed C-H functionalization has been explored for various N-heterocycles, but progress on piperazines, for example, has been slower compared to pyrrolidines and piperidines due to challenges like low reactivity. beilstein-journals.org Similar challenges might be encountered with the phenoxathiine system. The development of new catalyst systems is often necessary to overcome the intrinsic reactivity issues of specific heterocyclic scaffolds. beilstein-journals.org

Chemical Derivatization Techniques for the Carboxylic Acid Moiety

The carboxylic acid functional group of this compound is a versatile handle for chemical modification. Derivatization is frequently employed to alter the physicochemical properties of the molecule, particularly to enhance its behavior in analytical techniques like chromatography or to enable quantitative analysis by mass spectrometry.

Carboxylic acids are often polar and non-volatile, making them challenging to analyze by gas chromatography (GC). gcms.cz Esterification is a common derivatization strategy that converts the polar carboxylic acid into a less polar, more volatile ester, resulting in improved peak shape and detectability. gcms.cznih.gov

Fischer Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol (commonly methanol (B129727) or ethanol) to form the corresponding ester. youtube.com The reaction is an equilibrium process, and often the alcohol is used in large excess as the solvent to drive the reaction to completion. youtube.com

Reagents for Esterification: More reactive derivatizing agents can achieve rapid and quantitative esterification under mild conditions. These are particularly useful for trace-level analysis.

BF₃·MeOH Complex: This reagent is used for the preparation of methyl esters. The reaction, however, can be slow, sometimes requiring up to 24 hours for completion. nih.gov

Alkyl Halides with a Catalyst: The carboxylic acid can be converted to its corresponding ester using various alkyl halides in the presence of a suitable base or catalyst.

In-vial Derivatization: For headspace GC analysis, esterification can be performed directly in the sample vial using an alcohol, which simplifies sample preparation by eliminating extraction and drying steps. gcms.cz This method is effective for volatile carboxylic acids. nih.gov

The choice of alcohol for esterification can be tailored to optimize the chromatographic separation. For example, forming butyl esters with n-butanol can provide sharp peaks and good separation from the solvent front in GC analysis. gcms.cz

Silylation is another widely used derivatization technique for GC analysis. It involves replacing the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This conversion to a TMS ester significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. youtube.com

A variety of silylation reagents are commercially available, differing in their reactivity and the byproducts they form. thermofisher.comthermofisher.com

Table 2: Common Silylation Reagents for Carboxylic Acid Derivatization

| Reagent | Acronym | Description & Application |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A strong silylating agent, often used with a catalyst like TMCS for difficult-to-silylate compounds. Its byproducts are highly volatile, ensuring excellent chromatographic separation. phenomenex.comthermofisher.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS-amide available. Its byproduct typically elutes with the solvent front, making it ideal for the analysis of early-eluting compounds. youtube.comthermofisher.com |

| N,O-Bis(trimethylsilyl)acetamide | BSA | A powerful reagent for the rapid silylation of various functional groups, including carboxylic acids, to form stable TMS derivatives. thermofisher.comcsqanalytics.com |

| N-Trimethylsilylimidazole | TMSI | A common reagent that effectively targets hydroxyl groups and carboxylic acids. phenomenex.com |

| Trimethylchlorosilane | TMCS | Generally not used alone but as a catalyst in combination with other silylating reagents (e.g., BSTFA) to enhance the derivatization of sterically hindered groups. phenomenex.comthermofisher.com |

For precise quantitative analysis using mass spectrometry (MS), isotope-coded derivatization (ICD) is a powerful technique. nih.gov This method involves labeling the analyte with a reagent that exists in two or more isotopic forms (e.g., a light, ¹²C-containing version and a heavy, ¹³C- or ²H-containing version). acs.org

The sample containing the analyte is derivatized with one isotopic form of the reagent, while a known amount of an internal standard is derivatized with the other. The two are then mixed and analyzed by MS. The derivatized analyte and internal standard are chemically identical and thus co-elute during chromatography, but they appear as a pair of peaks in the mass spectrum separated by a specific mass difference corresponding to the isotopic substitution. nih.gov The ratio of the intensities of these peaks allows for highly accurate and precise quantification, as it corrects for variations in sample preparation, chromatographic retention, and ionization efficiency. nih.govacs.org

Several isotope-coded reagents have been developed for derivatizing carboxylic acids:

d₀-/d₆-2,4-dimethoxy-6-piperazin-1-yl pyrimidine (B1678525) (DMPP): A novel labeling reagent that reacts rapidly with carboxylic acids via carbodiimide (B86325) chemistry. It is designed to enhance MS response and provides high sensitivity. nih.gov

¹²C-/¹³C-p-dimethylaminophenacyl (DmPA) bromide: This reagent allows for the introduction of a mass tag for profiling carboxylic acid-containing metabolites with high yield and minimal side reactions. acs.org

Principles of Green Chemistry in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The synthesis of sulfur-containing heterocycles like phenoxathiine can often be evaluated and improved based on these principles. thieme-connect.comnih.govresearchgate.net

Solvent Choice: Traditional syntheses, such as the Ullmann condensation, often employ high-boiling, toxic, and difficult-to-remove organic solvents. wikipedia.org A key green chemistry approach is the replacement of these with more environmentally benign solvents like water, ethanol, ionic liquids, or deep eutectic solvents. nih.govfrontiersin.org Water, in particular, is an ideal solvent due to its non-toxicity and availability. nih.gov

Catalysis vs. Stoichiometric Reagents: The classic Ullmann reaction often uses stoichiometric amounts of copper. wikipedia.org Modern protocols focus on using catalytic amounts of a metal, which reduces waste and cost. The development of highly efficient and recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs) or catalysts supported on materials like graphene, is a significant advancement. mdpi.commdpi.com Transition-metal-free reactions, such as those involving arynes, also represent a greener alternative. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Rearrangement reactions, like the Smiles rearrangement, are inherently atom-economical. C-H functionalization strategies are also highly desirable as they avoid the generation of waste from pre-functionalization and activation steps. thieme-connect.com

Energy Efficiency: Many traditional synthetic methods require high temperatures and long reaction times. wikipedia.org The use of alternative energy sources, such as microwave irradiation or photochemical activation, can often accelerate reactions, reduce energy consumption, and lead to higher yields under milder conditions. nih.govfrontiersin.org

By applying these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Spectrometric Elucidation of Phenoxathiine 2 Carboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of phenoxathiine-2-carboxylic acid and its derivatives. By providing highly accurate mass measurements, HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Furthermore, the analysis of fragmentation patterns offers profound insights into the molecule's structure.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns

Electrospray ionization (ESI) and electron impact (EI) are two common ionization techniques used in mass spectrometry, each providing unique fragmentation data for the structural elucidation of phenoxathiine-containing compounds.

Electrospray Ionization (ESI): As a soft ionization technique, ESI typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.gov For this compound, ESI in positive ion mode would be expected to produce a prominent [M+H]⁺ ion. nih.gov The fragmentation of this precursor ion can be induced through collision-induced dissociation (CID). A characteristic fragmentation pathway for aporphine (B1220529) alkaloids, which share some structural similarities, involves the initial loss of the amino group and its substituent. nih.gov For phenothiazine (B1677639) derivatives, which are structurally related to phenoxathiines, ESI-MS often shows the [M+H]⁺ ion as the base peak. nih.govresearchgate.net

Electron Impact (EI): In contrast to ESI, EI is a high-energy ionization method that leads to extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. For compounds similar in structure to phenoxathiine derivatives, such as 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide, EI mass spectra show abundant molecular ions. nih.gov A major fragmentation pathway for this related compound involves the loss of the anilino radical from the molecular ion, followed by the loss of ethylene (B1197577) (C₂H₄). nih.gov

Analysis of Diagnostic Neutral Losses for Carboxylic Acid Groups

The carboxylic acid moiety exhibits characteristic neutral losses in mass spectrometry that are diagnostic for its presence in a molecule. The most common neutral loss from a protonated carboxylic acid is the loss of a water molecule (H₂O, 18 Da) and carbon monoxide (CO, 28 Da), collectively observed as a loss of 46 u (H₂O+CO). nih.gov This fragmentation is a reliable indicator of a carboxylic acid function. nih.gov In some cases, particularly with longer chain carboxylic acids, the loss of the entire carboxyl group as COOH (45 Da) can also be observed. youtube.com Another diagnostic tool involves derivatization of the carboxylic acid to its methyl ester, which then shows a characteristic neutral loss of methanol (B129727) (32 Da). nih.govresearchgate.net

| Neutral Loss | Mass (Da) | Associated Functional Group |

| H₂O | 18 | Carboxylic Acid, Hydroxyl |

| CO | 28 | Carbonyl, Carboxylic Acid |

| H₂O + CO | 46 | Carboxylic Acid |

| COOH | 45 | Carboxylic Acid |

| CH₃OH | 32 | Methyl Ester (derivatized) |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of this compound and its derivatives. In an MS/MS experiment, a specific precursor ion, such as the [M+H]⁺ ion of the target molecule, is selected and subjected to fragmentation. The resulting product ions are then analyzed, providing detailed structural information. This method allows for the unambiguous differentiation of isomers and can be used to identify compounds in complex mixtures. nih.gov For instance, in the analysis of phenothiazine derivatives, HPLC/ES tandem MS demonstrated much higher sensitivity and provided clear fragmentation patterns, with the base peaks often corresponding to the liberated side chains. nih.gov The fragmentation of the doubly-charged dimer of a fullerene carboxylic acid derivative in MS/MS revealed specific losses of carboxyl groups, confirming aspects of its structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Characterization

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the phenoxathiine core and a characteristic downfield signal for the carboxylic acid proton. The chemical shift of the carboxylic acid proton typically appears around 12 δ and is often a broad singlet, with its exact position being dependent on concentration and solvent due to hydrogen bonding. pressbooks.pub The aromatic protons would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum (typically 7-8 ppm), with their specific chemical shifts and coupling constants providing information about their relative positions on the rings.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group in aromatic acids typically resonates in the downfield region of the spectrum, around 165-185 δ. pressbooks.pub The carbon atoms of the phenoxathiine ring system would appear in the aromatic region (approximately 110-160 ppm). The specific chemical shifts of these carbons are influenced by the substitution pattern and the electronic effects of the sulfur and oxygen heteroatoms.

A study on phenyl acridine-9-carboxylates, which are structurally related, utilized both experimental and theoretical ¹H and ¹³C NMR data to confirm structural assignments. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating the structural features of this compound. While IR spectroscopy probes the vibrational modes of functional groups, UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its core structure and the carboxylic acid moiety. The phenoxathiin (B166618) ring system exhibits characteristic C-H aromatic stretching vibrations, typically observed between 3000 and 3100 cm⁻¹, and C-O-C (ether) and C-S-C (thioether) stretching vibrations at lower wavenumbers.

The carboxylic acid group provides highly diagnostic peaks. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state, the O-H stretching vibration appears as a very broad and prominent band over the range of 2500 to 3300 cm⁻¹. nist.gov The carbonyl (C=O) stretching vibration of the carboxylic acid is another key feature, typically found in the region of 1710-1760 cm⁻¹. nist.gov For a closely related analogue, a phenothiazine derivative with a carboxylic acid group, the C=O absorption band is reported at 1730 cm⁻¹, with the broad O-H stretch centered around 3450 cm⁻¹. lew.ro Conjugation of the carboxylic acid with the aromatic ring system can slightly lower the C=O stretching frequency. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound (based on analogues)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within its aromatic system. Like other phenoxathiine and phenothiazine derivatives, its spectrum is expected to show distinct absorption bands corresponding to π-π* and n-π* transitions. mdpi.comnih.gov The π-π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the fused aromatic rings. The n-π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the oxygen and sulfur heteroatoms to antibonding π* orbitals.

For phenothiazine derivatives, absorption bands are often observed around 234 nm and 280 nm. mdpi.comnih.gov The introduction of a carboxylic acid group, an electron-withdrawing group, can influence the position and intensity of these absorption maxima, potentially causing a shift in the absorption wavelengths (either a hypsochromic/blue shift or a bathochromic/red shift) depending on its interaction with the chromophoric system. For instance, studies on some carboxylic acids show an absorption maximum around 210 nm. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structural and Conformational Studies

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional molecular structure, conformation, and packing of molecules in the solid state. For this compound and its derivatives, XRD analysis provides invaluable information that spectroscopic methods alone cannot.

A key structural feature of the phenoxathiine and related phenothiazine core is its non-planar, folded conformation along the axis connecting the heteroatoms (O and S). This results in a "butterfly" or dihedral angle between the two benzene (B151609) rings. lew.ro Single-crystal XRD analysis can precisely measure this folding angle.

Furthermore, XRD studies reveal how molecules of this compound arrange themselves in a crystal lattice. The carboxylic acid group is a strong director of intermolecular interactions, readily forming hydrogen-bonded dimers where the O-H of one molecule interacts with the C=O of a neighboring molecule. These dimers can then assemble into more complex supramolecular structures, such as ribbons or sheets, through further intermolecular forces like π-π stacking between the aromatic rings. lew.ro

For a phenothiazine carboxylic acid derivative, XRD analysis confirmed the formation of hydrogen-bonded dimers that pack into supramolecular ribbons. lew.ro Such studies provide critical data on bond lengths, bond angles, and crystal system parameters, offering a complete picture of the solid-state architecture.

Interactive Data Table: Crystallographic Data for a Phenothiazine Carboxylic Acid Analogue

Computational Chemistry and in Silico Modeling of Phenoxathiine 2 Carboxylic Acid

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. This technique is crucial for understanding the structural basis of molecular recognition and for structure-based drug design.

Molecular docking simulations calculate a score, often expressed as binding energy (in kcal/mol), which estimates the binding affinity between a ligand and a target protein. A lower binding energy typically indicates a more stable and favorable interaction. For instance, in computational studies of phenothiazine (B1677639) derivatives, which are structurally related to phenoxathiines, docking scores (Glide scores) ranged from -13.4237 to -8.43439, indicating strong binding affinities with the target enzyme, Acetylcholinesterase nih.gov. These scores are used to rank potential drug candidates and predict their binding poses within the active site of a protein nih.gov. The process involves placing the ligand in various conformations and orientations within the binding site and evaluating the interaction energy for each pose.

Table 1: Illustrative Binding Affinity Data from Molecular Docking of Analogue Compounds This table represents the type of data generated from molecular docking studies, using values from research on related compounds to illustrate the concept.

| Compound Series | Target Protein (PDB ID) | Top Binding Score (kcal/mol) | Reference |

|---|---|---|---|

| Phenothiazine Analogs | Acetylcholinesterase (4EY7) | -13.4237 (Glide Score) | nih.gov |

| Coumarin-Carbohydrate Derivatives | (Not Specified) | -5.3186 | ekb.eg |

A critical outcome of molecular docking is the identification of the specific amino acid residues within the target's active site that interact with the ligand. ebi.ac.uk The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. ebi.ac.uk These interactions, which stabilize the ligand-protein complex, typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the carboxylate group of an acid is a potent hydrogen bond acceptor and can interact with donor residues like asparagine (ASN). ekb.egnih.gov Docking studies on various ligands have identified key interactions with residues such as ASN, VAL, and others through hydrogen bonds and pi-H interactions. ekb.eg The analysis of these interactions is fundamental to understanding the mechanism of action and for designing new molecules with improved specificity and affinity. The carboxylic acid moiety, in particular, is known to be responsible for significant biochemical properties due to its ability to form strong hydrogen bonding interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov These ligand-based models are developed under the principle that structurally similar molecules are likely to have similar biological properties. nih.gov

QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimentally measured biological activity. For a series of Phenoxathiine-2-carboxylic acid analogues, a QSAR model could be developed to predict their activity against a specific biological target. Various statistical methods, including Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN), are used to create these models. mdpi.com The predictive power of a QSAR model is assessed using statistical metrics such as the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (q²). nih.govmdpi.com Robust models, for example those developed for benzo[c]phenanthridine (B1199836) analogues, have shown high predictive ability with R² values ranging from 0.58 to 0.77 and q² values from 0.41 to 0.60. nih.govmdpi.com Such validated models can then be used to predict the activity of new, unsynthesized analogues, guiding further research. mdpi.com

The core of any QSAR model is the set of molecular descriptors used to define the chemical structure. These descriptors can be classified into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP). nih.gov For example, a QSAR study on monoamine oxidase inhibitors indicated that activity could depend on Hansch lipophilicity (π) and Hammet electronic (σ) constants. nih.gov By identifying which descriptors are most influential, QSAR provides insights into the structural features that are crucial for biological activity. This knowledge allows medicinal chemists to rationally design molecules with enhanced potency.

Table 2: Common Classes of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies, Hammett constants (σ) | Distribution of electrons, ability to participate in electrostatic interactions |

| Steric / Geometrical | Molecular weight, van der Waals volume, Surface area, Molar refractivity | Size and shape of the molecule, how it fits into a binding site |

| Lipophilic / Hydrophobic | LogP (octanol/water partition coefficient), Hansch lipophilicity (π) | Tendency of the molecule to partition into non-polar environments |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching of the molecular skeleton |

Theoretical Investigations using Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution and energy of electrons) of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to understand molecular properties, reaction mechanisms, and spectroscopic data.

Theoretical studies on phenoxathiine and phenothiazine derivatives frequently use DFT calculations, often with the B3LYP functional and a 6-31G or larger basis set, to optimize molecular geometries and calculate electronic properties. mdpi.comacs.org Such calculations provide access to the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgacs.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic stability and reactivity. researchgate.net

In studies of donor-acceptor compounds based on phenoxathiine, DFT calculations have shown that the HOMO can be localized on the electron-donating phenoxathiine moiety, while the LUMO is situated on the electron-accepting part of the molecule. acs.orgacs.org This spatial separation indicates a charge-transfer character upon electronic excitation, a property crucial for applications in organic electronics. acs.orgacs.orgresearchgate.net For this compound, DFT would similarly elucidate the distribution of electron density, the influence of the carboxylic acid group on the electronic properties of the phenoxathiine ring system, and predict its reactivity and potential for intramolecular charge transfer. acs.orgrsc.org

Table 3: Key Parameters Derived from DFT Calculations for Phenoxathiine Analogues

| Calculated Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (ionization potential) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electron affinity) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and electronic stability |

| Molecular Orbital Surfaces | 3D plots showing the spatial distribution of HOMO and LUMO | Visualizes regions of electron density and potential sites for reaction |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and the interactions between a molecule and its environment, such as a solvent or a biological receptor. While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the principles and applications of MD simulations can be extrapolated from studies on related phenoxathiine derivatives and other carboxylic acids. unibuc.ronih.gov

Conformational Analysis:

The conformational landscape of this compound is primarily determined by the dihedral angles within its tricyclic core and the orientation of the carboxylic acid group. The phenoxathiine ring system is not planar and can adopt different folded or "butterfly" conformations. Molecular dynamics simulations can explore the potential energy surface of the molecule to identify stable and metastable conformations and the energy barriers between them.

A critical aspect of the conformational analysis of this compound is the orientation of the carboxylic acid substituent. Carboxylic acids can exist in different conformations, notably the syn and anti forms, which refer to the arrangement around the C-O single bond. nih.govic.ac.uk It is generally understood that the syn conformation is energetically more favorable. nih.gov MD simulations in different environments (e.g., in vacuum or in an aqueous solution) can reveal the preferred conformations and the influence of solvent molecules on the conformational equilibrium. For instance, studies on acetic acid have shown that while the syn conformation is preferred, the anti conformation can also be present, particularly in solution where it can form stabilizing interactions with water molecules. nih.gov

Binding Dynamics:

Molecular dynamics simulations are invaluable for understanding how a ligand like this compound interacts with a biological target, such as a protein's binding site. These simulations can predict the binding mode of the molecule and the stability of the resulting complex.

The process typically involves docking the ligand into the active site of the receptor to obtain an initial binding pose. Following docking, an MD simulation is performed on the ligand-protein complex. The simulation reveals the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions over time. This provides a more realistic picture of the binding event than static docking models.

For this compound, key interactions would likely involve the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and the aromatic phenoxathiine core, which can participate in π-π stacking and hydrophobic interactions. MD simulations can elucidate the specific residues in the binding pocket that are crucial for recognition and binding.

Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding from the MD simulation trajectories, providing a quantitative measure of the binding affinity. nih.gov

Hypothetical Research Findings:

Based on studies of similar molecules, a molecular dynamics study of this compound might yield the following insights:

Conformational Flexibility: The phenoxathiine core would likely exhibit a characteristic folding motion, and the energy barrier for this inversion could be quantified.

Solvent Effects: The orientation of the carboxylic acid group might show solvent-dependent behavior, with different preferred conformations in polar versus non-polar environments.

The following table summarizes potential parameters that could be analyzed in a molecular dynamics simulation of this compound.

| Parameter Analyzed | Potential Insights |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation or the protein-ligand complex over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule or protein residues upon binding. |

| Dihedral Angle Distribution | Preferred conformations of the phenoxathiine ring and the carboxylic acid group. |

| Hydrogen Bond Analysis | Identification of key hydrogen bonding interactions with the solvent or a receptor. |

| Binding Free Energy (MM/GBSA) | Quantitative estimation of the binding affinity to a target. |

While direct experimental and computational data on this compound remains limited in the reviewed literature, the application of molecular dynamics simulations holds significant promise for elucidating its conformational dynamics and interaction mechanisms, which are crucial for its potential applications in medicinal chemistry and materials science. ontosight.ai

Preclinical Mechanistic Biological Research and Target Identification for Phenoxathiine 2 Carboxylic Acid

In Vitro Biochemical and Cellular Assays

In vitro assays are fundamental in the early stages of drug discovery to identify the biological targets of a compound and understand its effects at a molecular and cellular level. For phenoxathiine-2-carboxylic acid and its derivatives, these assays have provided initial insights into their enzyme inhibition capabilities, pathway modulation, and receptor interactions.

While direct enzymatic inhibition data for this compound is not extensively available in the public domain, studies on structurally related phenoxathiin (B166618) derivatives provide a strong basis for its potential inhibitory activities against several key enzymes.

Monoamine Oxidase (MAO) Inhibition: Research into 1-substituted phenoxathiin 10,10-dioxides has identified them as a class of potent and selective inhibitors of MAO-A. nih.gov MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. nih.gov In a study of these analogues, the nature of the substituent at the 1-position was found to be critical for potency. Potency was observed to be dependent on the short length and relatively small cross-section of the substituent. nih.gov The 1-ethyl, 1-vinyl, 1-trifluoromethyl, and 1-iodo phenoxathiin 10,10-dioxide derivatives were identified as having the most promising profiles for further development. nih.gov Although this compound was not specifically tested in this study, the findings suggest that the phenoxathiin scaffold is a viable pharmacophore for MAO inhibition. The electronic properties and position of the carboxylic acid group would be expected to significantly influence the binding affinity and selectivity for MAO-A versus MAO-B.

Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2 is a major therapeutic goal for anti-inflammatory drugs, as it is associated with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov The general structure of selective COX-2 inhibitors often includes a central ring system with specific side chains that can fit into a hydrophobic side pocket of the COX-2 enzyme active site, a feature not present in the COX-1 isoform. nih.gov While direct studies on this compound are lacking, research on other phenoxy acetic acid derivatives has shown that this scaffold can lead to potent and selective COX-2 inhibitors. nih.gov The presence of the carboxylic acid moiety is a common feature in many NSAIDs, as it is often crucial for binding to the active site of COX enzymes. nih.gov The conversion of the carboxylic acid group in non-selective NSAIDs to amides or esters has been shown to be a successful strategy for creating highly selective COX-2 inhibitors. nih.gov This suggests that modifications of the carboxylic acid group on the phenoxathiin ring could be a promising avenue for developing novel COX-2 inhibitors.

HIV-1 Integrase Inhibition: HIV-1 integrase is a critical enzyme for the replication of the AIDS virus, and its inhibitors are a key class of antiretroviral drugs. nih.gov A common structural feature of many HIV-1 integrase inhibitors is the presence of a chelating group, often a carboxylic acid, which coordinates with magnesium ions in the enzyme's active site. nih.gov Studies on other classes of compounds, such as arylamide and naphthoic acid derivatives, have demonstrated the critical importance of a free carboxylic acid group for potent inhibition of HIV-1 integrase. nih.gov Esterification of the carboxylic acid in these compounds often leads to a dramatic loss of activity, highlighting the essential role of this functional group in binding to the enzyme. nih.gov This provides a strong rationale for investigating this compound and its analogues as potential HIV-1 integrase inhibitors, where the carboxylic acid would be expected to play a key role in the mechanism of action.

Cell-based assays are essential for understanding how a compound affects cellular functions and pathways. While specific data for this compound is limited, studies on related compounds provide insights into potential areas of investigation.

Phenoxathiin derivatives have demonstrated antimicrobial activity in cell-based assays. For instance, certain 2-substituted phenoxathiins have shown significant antibacterial effects against both Gram-positive and Gram-negative bacterial strains in culture. he.com.br The oxidation state of the sulfur atom in the phenoxathiin ring appears to be a critical determinant of this activity, with the 10,10-dioxide derivatives generally showing reduced antimicrobial efficacy compared to the parent compounds. he.com.br This suggests that this compound could be evaluated for its effects on bacterial growth and viability.

Furthermore, the structural similarity to phenoxazine (B87303), which has been investigated for anticancer properties, suggests that this compound could be tested in cancer cell lines to assess its effects on cell proliferation, apoptosis, and other cancer-related pathways. nih.gov

Currently, there is a lack of publicly available data from receptor binding studies specifically for this compound. Such studies would be crucial to identify any direct interactions with G-protein coupled receptors, nuclear receptors, or other receptor types, which could reveal novel mechanisms of action and therapeutic targets.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are pivotal for optimizing the biological activity of a lead compound. For the phenoxathiin scaffold, modifications to the substituents and their positions have been shown to have a profound impact on biological potency and selectivity.

Studies on 1-substituted phenoxathiin 10,10-dioxides as MAO-A inhibitors have provided detailed SAR insights. nih.gov The potency of these compounds was found to be highly dependent on the nature of the substituent at the 1-position. Small, lipophilic groups were generally favored. For example, the 1-ethyl and 1-vinyl derivatives showed high potency. The introduction of a trifluoromethyl or an iodo group at the same position also resulted in compounds with favorable activity profiles. nih.gov These findings underscore the importance of the size and electronic properties of substituents on the phenoxathiin ring system for achieving high biological activity. While this study focused on the 1-position, it provides a strong foundation for future SAR studies involving substitutions at other positions of the this compound backbone.

| Compound | Substituent at Position 1 | MAO-A Inhibition (IC50, µM) |

|---|---|---|

| 13 | -CH2CH3 | 0.03 |

| 22 | -CH=CH2 | 0.04 |

| 27 | -CF3 | 0.06 |

| 76 | -I | 0.07 |

The position of the carboxylic acid group on a drug scaffold can have a dramatic effect on its pharmacological profile. This is often due to the specific orientation required for optimal interaction with the target protein. While direct comparative studies of phenoxathiin carboxylic acid positional isomers are not available, research on other drug classes highlights the significance of this structural feature.

For example, in a series of dihydroxynaphthoic acid inhibitors of HIV-1 integrase, the position of the carboxylic acid group was a critical determinant of potency. The 6,7-dihydroxy-2-naphthoic acid was found to be approximately 10-fold more potent than its 5,6-dihydroxy isomer. nih.gov This stark difference in activity underscores how a subtle change in the position of a key functional group can lead to a significantly altered interaction with the enzyme's active site. nih.gov These findings strongly suggest that the pharmacological profile of this compound would likely differ significantly from its other positional isomers, such as phenoxathiine-1-carboxylic acid or phenoxathiine-4-carboxylic acid. A systematic investigation into the positional effects of the carboxylic acid group on the phenoxathiin ring is therefore a crucial area for future research to fully explore the therapeutic potential of this class of compounds.

Target Identification and Validation Methodologies

The process of identifying and validating the molecular targets of this compound involves a variety of sophisticated techniques. These can be broadly categorized into "bottom-up" and "top-down" approaches, each providing unique insights into the compound's mechanism of action.

"Bottom-up" strategies begin by directly identifying the molecular binding partners of the compound. Affinity purification, a cornerstone of this approach, involves immobilizing a derivative of this compound onto a solid support. This "bait" is then incubated with cell lysates or tissue extracts. Proteins that physically bind to the compound are captured and subsequently identified using techniques like mass spectrometry. This method allows for the direct isolation of potential targets.

Genetic screens, another powerful "bottom-up" tool, aim to identify genes that modulate the cellular response to this compound. This can be achieved through gain-of-function screens, where a library of genes is overexpressed to see which ones confer resistance or sensitivity to the compound. Conversely, loss-of-function screens, often utilizing technologies like RNA interference (RNAi) or CRISPR-Cas9, systematically knock down or knock out genes to identify those essential for the compound's activity. The results of these screens can pinpoint specific proteins or pathways that are functionally linked to the effects of this compound.

In contrast to "bottom-up" methods, "top-down" or phenotypic screening begins by observing the effect of this compound on cellular or organismal behavior. Researchers screen for compounds that induce a desired physiological or pathological change, such as inhibiting cancer cell proliferation or reducing inflammation in a cellular model. Once a desired phenotype is observed, the subsequent challenge is to deconvolute the mechanism and identify the molecular target responsible for this effect.

Pathway analysis is a crucial component of this deconvolution process. By examining the changes in cellular signaling pathways following treatment with this compound, researchers can infer its potential targets. This often involves using reporter assays that measure the activity of specific transcription factors or signaling molecules, or employing computational methods to analyze large datasets and identify perturbed networks.

A comprehensive understanding of the mechanism of action of this compound necessitates the integration of various "omics" data. Transcriptomics, the study of the complete set of RNA transcripts, can reveal how the compound alters gene expression patterns. This provides clues about the cellular processes and pathways that are affected.

Proteomics, which focuses on the entire complement of proteins, can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions upon compound treatment. By combining transcriptomic and proteomic data, researchers can build a more complete and dynamic picture of the cellular response to this compound, helping to validate targets identified through other methods and uncover novel mechanisms.

Preclinical Pharmacodynamic (PD) Studies in Relevant In Vivo Models

Following in vitro characterization, the investigation of this compound's biological effects moves into in vivo models. These preclinical pharmacodynamic studies are essential for understanding how the compound behaves in a complex living system and for establishing a link between drug exposure and the desired therapeutic effect.

The selection of appropriate animal models is critical for relevant mechanistic investigations. These models are often genetically engineered or induced to mimic human diseases. For instance, in the context of pain research, models of acute nociception and chronic neuropathic or inflammatory pain are utilized. google.com Studies using such models can provide valuable data on the efficacy of compounds that modulate specific pathways. google.com The use of knockout mice, where a specific gene has been inactivated, can be particularly informative for confirming the role of a suspected target in the compound's in vivo effects. google.com

Table 1: Examples of Animal Models in Preclinical Research

| Model Type | Application | Investigated Pathway/Target |

| Acute Nociception Models | Evaluation of analgesic effects in response to immediate pain stimuli. | Cannabinoid signaling (CB1/CB2) |

| Chronic Inflammatory Pain Models | Assessment of efficacy in persistent pain states associated with inflammation. | Fatty Acid Amide Hydrolase (FAAH) |

| Neuropathic Pain Models | Study of pain resulting from nerve injury. | Endocannabinoid system |

A key aspect of in vivo pharmacodynamic studies is the analysis of the relationship between the concentration of this compound at the site of action (exposure) and the magnitude of the biological effect (response). This involves measuring drug levels in relevant tissues and correlating them with molecular and cellular markers of target engagement and downstream pathway modulation. For example, researchers might measure the inhibition of a target enzyme or the change in expression of a specific biomarker in response to different levels of the compound. Understanding this exposure-response relationship is crucial for predicting the therapeutic window and for guiding the design of future clinical studies.

Analytical Method Development and Quantification of Phenoxathiine 2 Carboxylic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Phenoxathiine-2-carboxylic acid from complex sample matrices prior to its detection and quantification. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

Gas Chromatography (GC) Coupled with Derivatization Strategies

Gas Chromatography (GC) is a high-resolution separation technique, but it is suitable only for volatile and thermally stable compounds. lmaleidykla.lt this compound, being a polar molecule with a high boiling point due to its carboxylic acid group, is not amenable to direct GC analysis. Therefore, a chemical derivatization step is mandatory to increase its volatility and thermal stability. jfda-online.comresearchgate.net

Derivatization chemically modifies the polar carboxylic acid functional group into a less polar, more volatile ester or silyl (B83357) ester derivative. researchgate.netmdpi.com Common strategies include:

Esterification: This involves converting the carboxylic acid to an ester, typically a methyl ester. Reagents like methanol (B129727) with an acid catalyst (e.g., BF₃) or diazomethane (B1218177) can be used. nih.gov While effective, some of these reagents can be hazardous.

Silylation: This is a very common derivatization technique where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. lmaleidykla.ltresearchgate.net The resulting silyl esters are significantly more volatile and exhibit excellent chromatographic behavior.

After derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column, typically one with a non-polar or medium-polarity stationary phase.

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Resulting Derivative | Key Features |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester | Very common, produces volatile and stable derivatives. lmaleidykla.lt |

| Esterification | Methanol / BF₃ | Methyl ester | Effective for creating methyl esters for GC analysis. nih.gov |

| Alkylation | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | tert-Butyldimethylsilyl (TBDMS) ester | Forms stable derivatives that yield characteristic mass spectra. researchgate.net |

Mass Spectrometric Detection and Quantification Methods

Mass Spectrometry (MS) is the preferred detection method for the analysis of this compound due to its high sensitivity and selectivity, which allows for confident identification and precise quantification even at very low concentrations.

Tandem Mass Spectrometry (MS/MS) for Sensitive and Selective Detection

Tandem Mass Spectrometry (MS/MS) is a powerful technique that provides exceptional selectivity by monitoring a specific fragmentation pathway of the target analyte. nih.gov When coupled with LC, the most common ionization source is Electrospray Ionization (ESI). For a carboxylic acid, ESI is typically operated in negative ion mode, which readily deprotonates the acidic proton to form a negatively charged molecular ion [M-H]⁻. researchgate.net

In an MS/MS experiment, this [M-H]⁻ precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and a specific, stable product ion is monitored by the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interference, leading to very low limits of detection and quantification. nih.gov This high selectivity is crucial when analyzing complex matrices like biological fluids or environmental samples.

High-Resolution Mass Spectrometry for Accurate Mass Measurement and Compound Identification

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) mass analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). This capability is invaluable for the unequivocal identification of compounds. By determining the precise mass of the molecular ion, the elemental composition of this compound can be confirmed. Furthermore, the accurate masses of its fragment ions, obtained via HRMS/MS experiments, can be used to elucidate its structure and provide an extremely high degree of confidence in its identification, which is particularly important in the absence of a certified reference standard.

Online Coupling with Chromatographic Systems (LC-MS/MS, GC-MS)

For robust and high-throughput analysis, the direct online coupling of chromatographic systems with mass spectrometers is the standard approach.

LC-MS/MS: The combination of liquid chromatography with tandem mass spectrometry is the premier technique for quantifying compounds like this compound in complex samples. nih.govmdpi.com The LC system provides the physical separation of the analyte from matrix components, while the MS/MS detector provides highly sensitive and selective quantification. mdpi.com An illustrative workflow would involve RP-HPLC separation followed by ESI in negative mode and SRM detection.

GC-MS: Gas chromatography coupled to a mass spectrometer is a viable alternative, provided that the derivatization of this compound is efficient and reproducible. oup.comnih.govmdpi.com Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI generates a reproducible fragmentation pattern that serves as a chemical fingerprint, which is useful for structural confirmation and can be compared against spectral libraries. mdpi.com For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring only a few characteristic ions.

Table 3: Comparison of Primary Analytical Platforms

| Technique | Separation Principle | Derivatization | Ionization | Key Advantages |

|---|---|---|---|---|

| LC-MS/MS | Liquid-solid partitioning (Reversed-Phase) | Not required | ESI (-) | High applicability to polar compounds, high sensitivity and selectivity (SRM). nih.govnih.gov |

| GC-MS | Gas-liquid partitioning | Required (e.g., silylation) | EI | High chromatographic resolution, provides structural information via fragmentation libraries. oup.commdpi.com |

Method Validation Parameters for Analytical Reliability

The validation of an analytical method is crucial to ensure that the measurements are reliable, reproducible, and suitable for their intended purpose. researchgate.net For the quantification of this compound, a series of validation parameters must be rigorously evaluated. These parameters demonstrate the performance and capabilities of the method, ensuring the integrity of the generated data. psu.edu The primary validation characteristics include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov

Linearity

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netnih.gov This is typically evaluated by analyzing a series of standards of this compound at a minimum of five different concentrations. researchgate.net The concentration range should generally span from 80% to 120% of the expected sample concentration. pfigueiredo.orgusp.org The data from the concentration versus the instrument response are then plotted, and a linear regression analysis is performed. A key indicator of linearity is the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be greater than 0.99. cipac.org

Table 1: Illustrative Linearity Data for this compound Analysis This table presents example data for a typical HPLC-UV analysis. Actual results may vary based on the specific instrumentation and method conditions.

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 10.0 | 152,345 |

| 25.0 | 378,912 |

| 50.0 | 755,123 |

| 75.0 | 1,130,876 |

| 100.0 | 1,510,450 |

| 120.0 | 1,805,330 |

| Linear Regression Analysis: | |

| Regression Equation | y = 15025x + 1850 |

| Coefficient of Determination (r²) | 0.9995 |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is typically assessed by analyzing a sample of known concentration (a spiked matrix or a standard solution) and comparing the measured value to the theoretical value. patsnap.com Accuracy studies are usually performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with multiple replicates at each level. usp.org The accuracy is expressed as the percentage of recovery. For pharmaceutical analysis, recovery values are often expected to be within 80-120%. tbzmed.ac.ir

Table 2: Representative Accuracy Results for this compound This table shows example accuracy data based on triplicate analyses at three concentration levels.

| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|

| 40.0 (80%) | 39.6 | 99.0 | 1.2 |

| 50.0 (100%) | 50.4 | 100.8 | 0.9 |

| 60.0 (120%) | 59.1 | 98.5 | 1.5 |

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually evaluated at two levels:

Repeatability (Intra-day Precision): Assesses the precision over a short period with the same analyst, equipment, and reagents.

Intermediate Precision (Inter-day Precision): Evaluates the variations within the same laboratory, but on different days, with different analysts, or on different equipment. nih.gov

Precision is expressed as the Relative Standard Deviation (RSD) of a series of measurements. pfigueiredo.org For the main component assay, the acceptance criterion for RSD is typically less than 2%. cipac.org

Table 3: Example Precision Data for this compound Quantification This table illustrates typical precision results from six replicate injections of a standard solution.

| Parameter | Repeatability (Intra-day) | Intermediate Precision (Inter-day) |

|---|---|---|

| Number of Replicates (n) | 6 | 6 |

| Mean Concentration (µg/mL) | 50.12 | 49.89 |

| Standard Deviation (SD) | 0.45 | 0.61 |

| Relative Standard Deviation (RSD, %) | 0.90% | 1.22% |

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For chromatographic methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks and that there is no interference from a blank or placebo sample at the retention time of the analyte. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. patsnap.comglobalresearchonline.net The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. patsnap.comglobalresearchonline.net

These values are often determined based on the signal-to-noise ratio (S/N) of the instrument response. A typical S/N ratio for LOD is 3:1, while for LOQ it is 10:1. tbzmed.ac.irglobalresearchonline.net Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. globalresearchonline.netresearchgate.net

LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)

LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)

For the analysis of this compound, these parameters are crucial for determining trace amounts or impurities.

Environmental Research and Ecotoxicological Considerations of Phenoxathiine 2 Carboxylic Acid

Occurrence and Distribution in Environmental Matrices

General research on carboxylic acids indicates their potential for widespread distribution. Carboxylic acids are found in various environmental matrices, including surface water, groundwater, and soil. nii.ac.jpcanada.ca Their presence can stem from both natural and anthropogenic sources. For instance, some carboxylic acids are naturally occurring, while others are used in industrial processes, agriculture, and pharmaceuticals. canada.ca The atmospheric transport of precursor compounds can also lead to the formation and deposition of carboxylic acids in locations far from their original source. nih.gov Given that phenoxathiine and its derivatives have applications in pharmaceuticals and materials science, there is a possibility of their release into the environment. ontosight.aigla.ac.uk The water solubility and polarity imparted by the carboxylic acid group on the phenoxathiine structure would likely influence its mobility and distribution in aqueous environments.

Degradation Pathways and Environmental Fate Studies

Specific degradation pathways for Phenoxathiine-2-carboxylic acid have not been detailed in scientific literature. However, studies on the parent compound, phenoxathiine, offer insights into its potential environmental fate. Research on the reaction of phenoxathiine with hypochlorite (B82951) in aqueous solutions, simulating wastewater disinfection, shows that it reacts rapidly with active chlorine at a neutral pH. nih.govjst.go.jp This suggests that chlorination during water treatment could be a significant transformation pathway for phenoxathiine-containing compounds. The reaction begins with the oxidation of the sulfur atom to form dioxides, followed by chloro-substitution. nih.govjst.go.jp The specific byproducts of this reaction with this compound are unknown but would likely involve modifications to the phenoxathiine ring system.

In general, the environmental fate of heterocyclic pharmaceuticals and related compounds can involve processes such as biodegradation, photolysis, and sorption to sediment and soil. mdpi.com The persistence of such compounds is a concern, as even at low concentrations, chronic exposure can have adverse effects on aquatic organisms. researchgate.net The carboxylic acid functional group may influence the susceptibility of this compound to microbial degradation, as many microorganisms possess pathways for the breakdown of aromatic acids.

Research on Bioremediation and Biotransformation

There is currently no specific research available on the bioremediation or biotransformation of this compound. However, the general principles of bioremediation for aromatic and heterocyclic compounds may be applicable. Bioremediation strategies often utilize microorganisms capable of degrading complex organic molecules. These processes can be a key mechanism for the removal of persistent organic pollutants from the environment. The presence of the carboxylic acid group might render the molecule more amenable to microbial attack compared to the parent phenoxathiine, as it provides a potential site for initial enzymatic reactions. Further research would be necessary to identify specific microbial strains or consortia capable of degrading this compound and to understand the metabolic pathways involved.

Future Directions and Emerging Research Avenues for Phenoxathiine 2 Carboxylic Acid

Integration of Artificial Intelligence and Machine Learning in Chemical and Biological Research

The synthesis of complex organic molecules often involves extensive experimentation to optimize reaction conditions and improve yields. rjptonline.org Machine learning models are increasingly being employed to predict the outcomes of chemical reactions, thereby streamlining the synthetic process for derivatives of Phenoxathiine-2-carboxylic acid. rjptonline.orgnih.gov These models can be trained on large datasets of known chemical transformations to learn the underlying principles of reactivity. engineering.org.cnneurips.cc

Exploration of Novel Synthetic Methodologies and Catalytic Systems (e.g., sustainable and efficient processes)

Traditional methods for the synthesis of the phenoxathiine core often require harsh conditions, complex starting materials, or the use of precious transition metals. nih.gov To address these limitations, a key area of future research is the development of more sustainable and efficient synthetic methodologies. Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve efficiency. mdpi.comjddhs.comsemanticscholar.org

Recent advancements have focused on the use of earth-abundant and non-precious transition metal catalysts. rsc.org For example, a two-step synthesis of phenoxathiins using iron and copper-mediated reactions has been reported. nih.gov This process involves an iron-catalyzed C-H thioarylation of phenols followed by a copper-mediated intramolecular cyclization. nih.govrsc.org This approach avoids the need for complex, pre-functionalized starting materials and represents a more sustainable route to the phenoxathiine scaffold. rsc.org Another innovative strategy involves a copper-mediated phenoxathiination of commercially available arylboronic acids. acs.org

Future research will likely focus on: